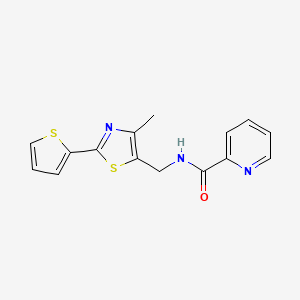
3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide” is a synthetic compound that has been widely studied due to its potential applications in various scientific research fields. It is a derivative of thiazole, a class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .
Molecular Structure Analysis
Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties . The presence of the thiazole ring in the compound structure can contribute to its potential as an antimicrobial agent. It could be used in the development of new medications to treat bacterial infections, particularly those resistant to current antibiotics .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities . This compound may be investigated for its efficacy against various cancer cell lines, providing insights into new cancer therapies .
Anti-inflammatory and Analgesic Properties
The compound’s thiazole moiety may confer anti-inflammatory and analgesic effects . It could be explored for the development of new pain relief drugs that also reduce inflammation, potentially with fewer side effects than existing medications .
Antiviral Applications
Thiazoles have been associated with anti-HIV activity . This compound could be part of research efforts to discover novel antiretroviral drugs that are more effective or have different mechanisms of action compared to current treatments .
Neuroprotective Uses
Given the biological activity of thiazole derivatives, this compound might have neuroprotective properties . It could be valuable in the study of neurodegenerative diseases and the development of drugs to protect neuronal health .
Antioxidant Potential
Thiazole compounds are sometimes found to have antioxidant capabilities . This particular compound could be researched for its ability to neutralize free radicals, which may lead to applications in preventing oxidative stress-related diseases .
Future Directions
Thiazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on synthesizing new compounds with the thiazole ring and evaluating their biological activities. This could lead to the development of new drugs with lesser side effects .
properties
IUPAC Name |
3-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPIYNIPFLHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)


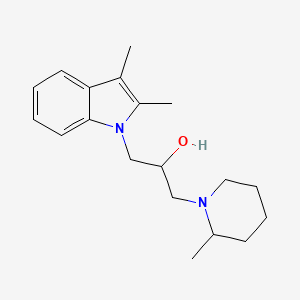
![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
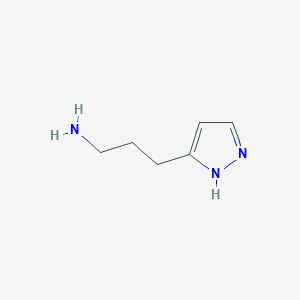
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
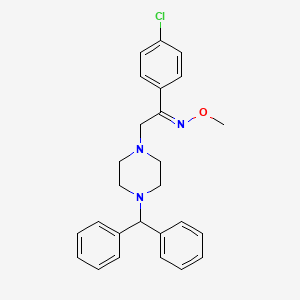
![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
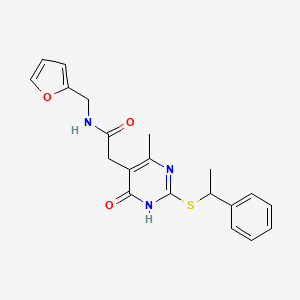
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)
